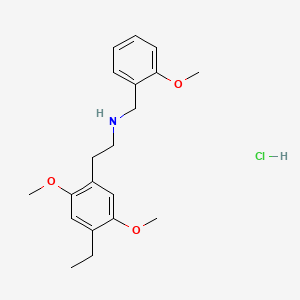

25E-NBOMe (hydrochloride)

Descripción

Contextualization of the NBOMe Class within Phenethylamine Research

The NBOMe compounds are a subgroup of the broader phenethylamine class of molecules. nih.gov Phenethylamines are characterized by a core structure featuring a phenyl ring attached to an amino group by a two-carbon chain. europeanreview.org The "2C" series of phenethylamines, first described by Alexander and Anne Shulgin, specifically refers to derivatives with methoxy groups at the 2- and 5-positions of the phenyl ring and two carbons separating this ring from the amino group. europeanreview.org

The NBOMe class represents a further modification of the 2C series, distinguished by the addition of a 2-methoxybenzyl group to the nitrogen atom (N-benzyl substitution). europeanreview.orgnih.gov This structural alteration was a deliberate synthetic strategy in academic research to enhance the molecule's affinity and potency for the 5-HT2A receptor. europeanreview.orgsouthernforensic.org Research demonstrated that this N-benzyl addition significantly increases the binding affinity for the 5-HT2A receptor compared to the parent 2C compounds. caymanchem.comeuropeanreview.orgnih.gov For example, studies on rat brain tissue showed that 25C-NBOMe and 25I-NBOMe had a 35- and 32-fold higher affinity for 5-HT2A receptors, respectively, than their 2C counterparts. nih.gov These compounds were first investigated by Ralf Heim and colleagues in the early 2000s as potent agonists for 5-HT2A receptors, with their potential further explored by researchers like Braden et al., who termed them "superpotent" agonists. southernforensic.org

Academic Significance and Research Focus on 25E-NBOMe (hydrochloride)

25E-NBOMe (hydrochloride) is a specific derivative of the 2C compound 2C-E. wikipedia.orgcaymanchem.com Its primary significance in academic research stems from its properties as a potent and selective agonist for the 5-HT2A receptor. nih.govmedchemexpress.com The N-(2-methoxybenzyl) addition is known to increase both the affinity and selectivity for the 5-HT2A receptor over other serotonin receptors. caymanchem.comcaymanchem.com

The academic focus has largely been on its neurochemical pharmacology. Detailed in vitro studies have been conducted to characterize its interaction with various neurotransmitter receptors and transporters. nih.gov A key study systematically compared the binding affinities and functional potencies of 25E-NBOMe and other related compounds at human serotonin receptors and monoamine transporters. nih.gov This research revealed that 25E-NBOMe possesses very high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, with subnanomolar to low nanomolar potencies in functional assays. nih.gov In contrast, it demonstrated lower affinity and potency at the 5-HT2B receptor and low to mid-micromolar affinities at the dopamine, serotonin, and norepinephrine transporters. nih.gov

Forensic and analytical chemistry research has also focused on 25E-NBOMe, with studies detailing its synthesis and characterization using methods like mass spectrometry and infrared spectroscopy to differentiate it from its positional isomers. southernforensic.org

Table 1: Chemical and Physical Data of 25E-NBOMe (hydrochloride)

| Property | Value | Source |

|---|---|---|

| Formal Name | 4-ethyl-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride | caymanchem.com |

| CAS Number | 1539266-39-1 | caymanchem.com |

| Molecular Formula | C₂₀H₂₇NO₃ • HCl | caymanchem.com |

| Formula Weight | 365.9 g/mol | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Formulation | A crystalline solid | caymanchem.com |

| λmax | 220, 282 nm | caymanchem.com |

Table 2: In Vitro Receptor Interaction Profile of 25E-NBOMe Data from Eshleman et al. (2021) using cloned human receptors expressed in mammalian cells. nih.gov

| Target | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Efficacy (% of 5-HT) |

|---|---|---|---|

| 5-HT₂A Receptor | 0.49 | 0.40 | 100% |

| 5-HT₂C Receptor | 0.53 | 1.8 | 100% |

| 5-HT₂B Receptor | 1.11 | 2.5 | 50% |

| 5-HT₁A Receptor | 1200 | >10,000 | 25% |

| SERT | 1200 | - | - |

| DAT | 19,000 | - | - |

| NET | 6300 | - | - |

Overview of Current Academic Inquiry Trajectories for 25E-NBOMe (hydrochloride)

Current academic research on 25E-NBOMe is expanding beyond its foundational receptor pharmacology to explore its complex psychopharmacological effects and underlying molecular mechanisms. nih.govresearchgate.net A significant research trajectory investigates its behavioral effects in animal models. nih.gov For instance, a 2024 study by Kim et al. explored the abuse potential of 25E-NBOMe using conditioned place preference in mice and self-administration paradigms in rats. nih.govresearchgate.net

This line of inquiry delves into the neurobiological basis for these behaviors. The research by Kim et al. demonstrated that 25E-NBOMe induces reward-related behaviors and that these effects are mediated by dopaminergic signaling in the nucleus accumbens. nih.gov Specifically, the study identified the dopamine D1 receptor (D1DR) as a critical component, showing that pharmacological or chemogenetic blockade of D1DR-expressing neurons in the nucleus accumbens could attenuate the compound's rewarding effects in mice. nih.gov

Alongside investigations into its dopaminergic effects, research continues to affirm its role as a classic psychedelic. The same study confirmed that 25E-NBOMe's ability to induce the head-twitch response in mice—a behavioral proxy for hallucinogenic effects—is mediated by serotonin 2A receptor activity. nih.gov Other research avenues include ongoing forensic characterization of NBOMe derivatives and studies into their phase I metabolism. acs.orgresearchgate.net

Propiedades

IUPAC Name |

2-(4-ethyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-5-15-12-20(24-4)16(13-19(15)23-3)10-11-21-14-17-8-6-7-9-18(17)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCHHVMAKLDXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-39-1 | |

| Record name | 25E-Nbome hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25E-NBOME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J52VLQ75U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Characterization of 25e-nbome Hydrochloride

Established Synthetic Pathways for 25E-NBOMe (hydrochloride)

The synthesis of N-benzylphenethylamines like 25E-NBOMe is most commonly achieved through reductive amination (also known as reductive alkylation). This established method involves the reaction of a primary amine with an aldehyde to form an intermediate imine, which is then reduced to a secondary amine.

For the synthesis of 25E-NBOMe, the specific reactants are:

The primary amine: 2C-E (2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine). caymanchem.comwikipedia.org

The aldehyde: 2-methoxybenzaldehyde. ljmu.ac.ukunodc.org

The reaction proceeds by first forming a Schiff base (imine) intermediate between the amine group of 2C-E and the carbonyl group of 2-methoxybenzaldehyde. This intermediate is not typically isolated but is reduced in situ to the final secondary amine product, 25E-NBOMe. ljmu.ac.uk A common reducing agent used for this transformation is sodium cyanoborohydride. diva-portal.org The final step involves converting the resulting freebase into its hydrochloride salt, usually by treating a solution of the base with hydrochloric acid.

This synthetic route is versatile and is used to produce a wide array of NBOMe compounds by simply varying the starting 2C-phenethylamine derivative. unodc.orgresearchgate.net

Role of Precursor Compounds in 25E-NBOMe (hydrochloride) Formation (e.g., 2C-E derivatives)

The precursor compounds are the foundational building blocks for the synthesis of 25E-NBOMe. The core structure of the molecule is derived from the phenethylamine precursor, 2C-E. caymanchem.comwikipedia.orgcfsre.org

2C-E (2,5-dimethoxy-4-ethylphenethylamine): This compound provides the essential phenethylamine skeleton, including the dimethoxy-substituted phenyl ring with an ethyl group at the 4-position. nih.govcaymanchem.com The identity of the substituent at this 4-position on the phenyl ring is a defining structural feature across the 2C and NBOMe series. In the case of 25E-NBOMe, the "E" signifies the ethyl group originating from the 2C-E precursor. tusnovics.pl

2-Methoxybenzaldehyde: This precursor is responsible for adding the N-benzyl moiety, a key structural feature of the NBOMe series. The N-(2-methoxybenzyl) addition significantly influences the compound's pharmacological profile. caymanchem.com The reaction of any 2C-series drug with 2-methoxybenzaldehyde produces the corresponding NBOMe compound. unodc.org

The selection of 2C-E as the starting material is the definitive step that leads to the formation of 25E-NBOMe, as opposed to other analogues like 25I-NBOMe or 25C-NBOMe, which would start from 2C-I and 2C-C, respectively. ljmu.ac.ukeuropeanreview.org

Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation of 25E-NBOMe (hydrochloride)

A combination of advanced analytical techniques is required for the unequivocal identification and structural elucidation of 25E-NBOMe (hydrochloride). nih.gov These methods provide detailed information about the molecule's connectivity, functional groups, and exact mass.

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and fragmentation pattern of 25E-NBOMe.

Gas Chromatography-Mass Spectrometry (GC-MS): Under electron impact (EI) ionization, the mass spectra of NBOMe compounds are often very similar, showing dominant ions at m/z = 150, 121, and 91. nih.gov The ion at m/z 121 corresponds to the 2-methoxybenzyl fragment (C₈H₉O⁺), while m/z 91 represents the tropylium ion (C₇H₇⁺). nih.govacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides more detailed structural information. For 25E-NBOMe, the protonated molecular ion [M+H]⁺ is observed at m/z 330.2064. acs.org Tandem mass spectrometry (MS/MS) experiments confirm the N-(2-methoxy)benzyl structure. A characteristic fragmentation involves the cleavage of the C-N bond, generating a product ion corresponding to the 1,4-diethyl-2,5-dimethoxybenzene ring moiety at m/z 193.1229. acs.org

| Technique | Ion | m/z (Mass-to-Charge Ratio) | Assigned Fragment |

|---|---|---|---|

| LC-MS | [M+H]⁺ | 330.2064 | Protonated Molecular Ion |

| GC-MS / LC-MS/MS | Fragment Ion | 121.0653 | 2-methoxybenzyl cation (C₈H₉O⁺) |

| GC-MS / LC-MS/MS | Fragment Ion | 91.0548 | Tropylium cation (C₇H₇⁺) |

| LC-MS/MS | Fragment Ion | 193.1229 | 1,4-diethyl-2,5-dimethoxybenzene moiety (C₁₂H₁₇O₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the definitive structural confirmation by mapping the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. nih.govswgdrug.org Analysis of the chemical shifts, coupling constants, and integration of the peaks allows for a complete assignment of the structure. For the NBOMe series, ¹H NMR is particularly useful for differentiating positional isomers of the methoxybenzyl group. researchgate.net The spectra for 25E-NBOMe (HCl) show distinct signals for the aromatic protons, the three methoxy groups, and the methylene protons in the ethyl and ethylamine bridge groups. swgdrug.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The spectrum of 25E-NBOMe would show characteristic absorption bands for C-H bonds (aromatic and aliphatic), C-O stretching from the ether groups, C-N stretching, and aromatic C=C bending. swgdrug.org Attenuated Total Reflectance (ATR)-FTIR is a common technique used for this analysis. matec-conferences.orgresearchgate.net

Molecular Pharmacology of 25e-nbome Hydrochloride

Receptor Binding Affinities and Selectivity of 25E-NBOMe (hydrochloride)

25E-NBOMe exhibits a high affinity for several serotonin receptors, with a distinct selectivity profile. Its interactions are not limited to the serotonergic system, as it also binds to other receptor types, albeit with lower affinity.

Serotonin Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

Research demonstrates that 25E-NBOMe possesses a strong predilection for the 5-HT2 family of serotonin receptors. It displays high affinity for the 5-HT2A and 5-HT2C receptors, with reported Ki values in the subnanomolar to low nanomolar range. nih.gov Specifically, at the 5-HT2C receptor, 25E-NBOMe has shown a higher affinity than serotonin itself, with a subnanomolar Ki value. nih.gov In contrast, its affinity for the 5-HT2B receptor is considerably lower. nih.gov Studies also indicate that 25E-NBOMe has a micromolar affinity for 5-HT1A receptors, highlighting a selectivity hierarchy of 5-HT2A > 5-HT2C > 5-HT2B > 5-HT1A. nih.gov The N-(2-methoxybenzyl) substitution on the phenethylamine structure is a key factor in this enhanced affinity and selectivity for the 5-HT2A receptor over other serotonin receptors.

Interactive Table: Serotonin Receptor Binding Affinities of 25E-NBOMe (hydrochloride)

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| 5-HT2A | High (subnanomolar to low nanomolar) | nih.gov |

| 5-HT2B | 1.11 nM | nih.gov |

| 5-HT2C | High (subnanomolar) | nih.gov |

| 5-HT1A | Micromolar | nih.gov |

Non-Serotonergic Receptor and Transporter Interactions (e.g., Dopamine Receptors, Adrenergic Receptors, Histamine Receptors, Monoamine Transporters)

While the primary targets of 25E-NBOMe are serotonin receptors, it also interacts with other neurochemical systems. The NBOMe class of compounds, in general, demonstrates significant affinity for α1-adrenergic receptors. wikipedia.orgresearchgate.net However, their affinity for dopamine (D1, D2, D3) and histamine (H1) receptors is reported to be low. researchgate.net

Regarding monoamine transporters, 25E-NBOMe and its analogs exhibit very low affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), with Ki values in the low to mid-micromolar range. nih.govnih.gov For instance, the Ki value for 25E-NBOMe at DAT has been measured to be in the range of 8.5–81.4 μM. nih.gov This indicates a minimal role as a monoamine reuptake inhibitor. wikipedia.org

Interactive Table: Non-Serotonergic Receptor and Transporter Interactions of 25E-NBOMe (hydrochloride)

| Target | Binding Affinity (Ki) | Reference |

|---|---|---|

| α1-Adrenergic Receptors | Significant | wikipedia.orgresearchgate.net |

| Dopamine Receptors (D1, D2, D3) | Low | researchgate.net |

| Dopamine Transporter (DAT) | 8.5–81.4 μM | nih.gov |

| Serotonin Transporter (SERT) | Low to mid-micromolar | nih.govnih.gov |

| Norepinephrine Transporter (NET) | Low to mid-micromolar | nih.govnih.gov |

Agonist Activity and Functional Potency of 25E-NBOMe (hydrochloride) at Target Receptors

25E-NBOMe is characterized as a potent, full agonist at both the 5-HT2A and 5-HT2C receptors. nih.govnih.gov In functional assays measuring inositol phosphate (IP-1) accumulation, 25E-NBOMe demonstrated higher potency than serotonin at the 5-HT2A receptor, with an EC50 value in the subnanomolar to low nanomolar range. nih.gov Its efficacy at the 5-HT2A receptor is comparable to the maximal stimulation induced by serotonin. nih.gov

At the 5-HT2C receptor, 25E-NBOMe also acts as a full agonist with high potency, similar to that of serotonin. nih.gov In contrast, at the 5-HT2B receptor, while it binds with some affinity, its functional potency is lower, and it acts as a partial agonist with efficacy significantly lower than that of serotonin. nih.gov The compound shows very low potency and efficacy as an agonist at the 5-HT1A receptor. nih.gov

Interactive Table: Functional Potency of 25E-NBOMe (hydrochloride)

| Receptor | Functional Activity | Potency (EC50) | Efficacy | Reference |

|---|---|---|---|---|

| 5-HT2A | Full Agonist | 0.51-1.5 nM | 85.9–95.1% of 5-HT | nih.gov |

| 5-HT2C | Full Agonist | 0.95–2.38 nM | Full agonist | nih.gov |

| 5-HT2B | Partial Agonist | 23.5–463 nM | 21.3–57.6% of 5-HT | nih.gov |

| 5-HT1A | Very Low Potency Agonist | Micromolar | Low | nih.gov |

Structure-Activity Relationships (SAR) within the NBOMe Series Relevant to 25E-NBOMe (hydrochloride)

The pharmacological properties of the NBOMe series are heavily influenced by specific structural modifications to the phenethylamine scaffold.

Influence of Phenethylamine and N-Benzyl Substitutions on Receptor Binding and Efficacy

The defining feature of the NBOMe series is the N-(2-methoxybenzyl) substitution on the phenethylamine backbone. This addition dramatically increases the affinity and potency at the 5-HT2A receptor compared to the parent 2C-X compounds. frontiersin.orgnih.gov The 2,5-dimethoxy substitution on the phenethylamine ring is also crucial for the high in vivo potency of these compounds. researchgate.net

Within the NBOMe series, the nature of the substituent at the 4-position of the phenethylamine ring further modulates activity. For instance, increasing the size of the alkyl side chain at this position can influence activity at other receptors, such as the μ-opioid receptor, where the ethyl-substituted 25E-NBOMe is more active than the methyl-substituted 25D-NBOMe. researchgate.net

Comparative Pharmacological Profiles with Related NBOMe and 2C-X Analogs

When compared to its parent compound, 2C-E, 25E-NBOMe exhibits significantly higher affinity for the 5-HT2A receptor. wikipedia.orgfrontiersin.org This is a general trend observed across the NBOMe series, where N-methoxybenzylation markedly enhances 5-HT2A receptor affinity. nih.gov For example, 25I-NBOMe has a 16-fold higher affinity for the 5-HT2A receptor than its parent compound, 2C-I. wikipedia.org

While the NBOMe compounds show increased binding affinity, some studies using calcium mobilization assays have reported that they are less potent in functional assays compared to their 2C counterparts. nih.govresearchgate.net However, in vivo studies often show NBOMes to be more potent. For instance, 25I-NBOMe is approximately 14-fold more potent than 2C-I in inducing head-twitch responses in mice, a behavioral proxy for 5-HT2A receptor activation. europeanreview.org

Compound Names Table

| Abbreviation | Full Chemical Name |

| 25E-NBOMe | 2-(4-ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| 2C-E | 2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine |

| 5-HT | 5-hydroxytryptamine (Serotonin) |

| 25D-NBOMe | 2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine |

| 25I-NBOMe | 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| 2C-I | 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine |

| 2C-C | 2-(4-chloro-2,5-dimethoxyphenyl)ethanamine |

| 25C-NBOMe | 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| DAT | Dopamine Transporter |

| SERT | Serotonin Transporter |

| NET | Norepinephrine Transporter |

| DOI | (±)-2,5-Dimethoxy-4-iodoamphetamine |

| LSD | Lysergic acid diethylamide |

| DOM | 2,5-Dimethoxy-4-methylamphetamine |

| 25H-NBOMe | 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| 25N-NBOMe | 2-(2,5-dimethoxy-4-nitrophenyl)-N-(2-methoxybenzyl)ethanamine |

| 25I-NBOH | 2-(((4-iodo-2,5-dimethoxyphenethyl)amino)methyl)phenol |

| 25P-NBOMe | 2-(2,5-dimethoxy-4-propylphenyl)-N-(2-methoxybenzyl)ethanamine |

| 25iP-NBOMe | 2-(4-isopropyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| 2C-B | 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine |

| M100907 | (R)-(+)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenethyl)]-4-piperidyl]methanol |

Metabolic Pathways and Biotransformation of 25e-nbome Hydrochloride

Identification of Phase I Metabolic Reactions of 25E-NBOMe (hydrochloride)

Phase I metabolism of 25E-NBOMe involves a series of chemical modifications, primarily catalyzed by cytochrome P450 (CYP450) enzymes, that introduce or expose functional groups on the parent molecule. These reactions increase the compound's polarity, preparing it for subsequent Phase II conjugation or direct excretion. In vitro studies using pooled human liver microsomes (pHLM) and the fungal model Cunninghamella elegans have been instrumental in identifying these pathways. nih.govresearchgate.net For 25E-NBOMe, a total of 26 Phase I metabolites have been detected and identified in pHLM, with 11 metabolites also found in C. elegans. nih.gov The primary Phase I biotransformations include O-demethylation, hydroxylation, dehydrogenation, and N-dealkylation. nih.govdoi.orgnih.gov

O-Demethylation Pathways

O-demethylation is a prominent metabolic route for 25E-NBOMe, which possesses three methoxy groups susceptible to this reaction: two on the phenethylamine ring (at positions 2 and 5) and one on the N-benzyl moiety. doi.org This process involves the removal of a methyl group, forming a hydroxyl group. Studies have shown that any of these methoxy groups can be targeted, leading to various mono-demethylated isomers. acs.org Furthermore, a distinctive pathway for 25E-NBOMe is oxidative di-O-demethylation, where two methyl groups are removed. nih.gov While mass spectrometry can identify the loss of a methyl group, distinguishing between the specific positional isomers (e.g., 2-O-desmethyl vs. 5-O-desmethyl) often requires comparison with synthesized reference standards. doi.org For the broader class of NBOMe compounds, O-demethylation is a major metabolic step, with the resulting phenolic metabolites being significantly more abundant than the parent drug in some instances. europeanreview.org

Hydroxylation and Dehydrogenation Processes

Hydroxylation, the addition of a hydroxyl (-OH) group, is another key Phase I reaction in the metabolism of 25E-NBOMe. nih.govdoi.org This can occur at several positions on the molecule. In vitro studies have indicated that hydroxylation can take place on the ethylamine side chain (EA part) or the N-benzyl ring (HB part). doi.org The formation of monohydroxylated metabolites of 25E-NBOMe has been well-documented, and along with dehydrogenated metabolites, they are considered significant biomarkers for the parent compound. doi.orgnih.gov Dihydroxylation, the addition of two hydroxyl groups, has also been observed as a metabolic pathway for 25E-NBOMe. doi.org

Dehydrogenation, the removal of hydrogen atoms, often from the ethyl side chain, leads to the formation of a double bond and is another identified metabolic process. doi.orgnih.gov

N-Dealkylation and Other Transformative Reactions

N-dealkylation involves the cleavage of the N-benzyl group from the nitrogen atom of the phenethylamine backbone. For 25E-NBOMe, this metabolic reaction results in the formation of its corresponding 2,5-dimethoxyphenethylamine precursor, 2C-E. nih.govcaymanchem.com This N-dealkylation pathway has been consistently observed across various NBOMe compounds. nih.gov

Other, more minor, Phase I transformations have also been reported for 25E-NBOMe and related compounds. These include oxidative deamination, oxidation of the ethyl side chain to form alcohols and carboxylic acids, and the formation of hydroxylamine and N-oxide metabolites. nih.govdoi.org

Characterization of Phase II Metabolic Reactions of 25E-NBOMe (hydrochloride)

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. This process significantly increases the water solubility of the xenobiotic, facilitating its elimination from the body, primarily through urine.

Glucuronidation Conjugation

The most significant Phase II reaction for 25E-NBOMe and other NBOMe compounds is glucuronidation. doi.orgacs.org In this process, glucuronic acid is attached to the hydroxyl groups formed during Phase I metabolism (e.g., from O-demethylation or hydroxylation). acs.orgacs.org The resulting glucuronide conjugates are highly polar and readily excreted. europeanreview.org In vivo studies on related NBOMe compounds have shown that these glucuronidated metabolites can be more abundant in plasma and urine than the parent compound itself, making them crucial targets for forensic and clinical analysis. acs.orgeuropeanreview.org It is common for the demethylated metabolites of NBOMe compounds to be exclusively excreted as glucuronide conjugates. europeanreview.org

Elucidation of Key Metabolites in In Vitro and In Vivo Research Models

The investigation of 25E-NBOMe metabolism across different research models has provided a comprehensive picture of its biotransformation. In vitro models, such as pooled human liver microsomes (pHLM), are essential for identifying the primary metabolic pathways, while in vivo studies in animals and analysis of human samples confirm the relevance of these findings.

In pHLM, the main biotransformations observed for 25E-NBOMe include O-demethylation, hydroxylation, dehydrogenation, and N-dealkylation. nih.govdoi.org Monohydroxylated and dehydrogenated metabolites have been proposed as major biomarkers based on these in vitro experiments. doi.orgnih.gov The fungal model Cunninghamella elegans has also been shown to replicate the main metabolic steps observed in pHLM, including O-demethylation, hydroxylation, and N-dealkylation. nih.govresearchgate.net

While specific in vivo human metabolic studies for 25E-NBOMe are limited, data from related NBOMe compounds and analysis of authentic human urine samples from forensic cases provide valuable insights. acs.org For instance, studies on 25I-NBOMe and 25C-NBOMe show that O-demethylated and subsequently glucuronidated metabolites are major urinary excretion products. acs.org The N-dealkylated metabolite, 2C-E, is also an expected in vivo product of 25E-NBOMe metabolism. nih.gov

The following table summarizes the key metabolic reactions and the resulting metabolites identified for 25E-NBOMe.

| Metabolic Pathway | Resulting Metabolite(s) | Description | Research Model(s) |

| Phase I | |||

| O-Demethylation | O-desmethyl-25E-NBOMe (isomers) | Removal of a methyl group from one of the methoxy groups. | pHLM, C. elegans |

| Di-O-Demethylation | Di-O-desmethyl-25E-NBOMe | Removal of two methyl groups. | pHLM |

| Monohydroxylation | Hydroxy-25E-NBOMe (isomers) | Addition of one hydroxyl group to the ethylamine chain or N-benzyl ring. | pHLM, C. elegans |

| Dihydroxylation | Dihydroxy-25E-NBOMe | Addition of two hydroxyl groups. | pHLM |

| Dehydrogenation | Dehydro-25E-NBOMe | Removal of hydrogen to form a double bond, likely on the ethylamine chain. | pHLM |

| N-Dealkylation | 2C-E (2,5-dimethoxy-4-ethylphenethylamine) | Cleavage of the N-(2-methoxybenzyl) group. | pHLM, C. elegans |

| Phase II | |||

| Glucuronidation | Glucuronide conjugates of Phase I metabolites | Conjugation with glucuronic acid at newly formed hydroxyl sites. | Inferred from related compounds and general metabolism studies |

Role of Cytochrome P450 Enzymes in 25E-NBOMe (hydrochloride) Biotransformation

The biotransformation of 25E-NBOMe, a potent psychedelic phenethylamine, is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. This family of enzymes is crucial for the Phase I metabolism of a wide array of xenobiotics, including many new psychoactive substances (NPS). For the NBOMe series of compounds, including 25E-NBOMe, in vitro studies utilizing pooled human liver microsomes (pHLM) have been instrumental in elucidating the primary metabolic pathways.

Research has demonstrated that 25E-NBOMe undergoes extensive Phase I metabolism, leading to the formation of numerous metabolites. researchgate.net A study investigating the in vitro metabolism of 25E-NBOMe identified 26 distinct Phase I metabolites in pHLM incubations. researchgate.net The principal biotransformation reactions observed include oxidative O-demethylation, oxidative N-dealkylation (which can also occur in combination with hydroxylation), and hydroxylation at various positions on the molecule. researchgate.netfrontiersin.org Additionally, oxidative di-O-demethylation has been noted as a metabolic route for 25E-NBOMe. researchgate.net

While studies specifically detailing the individual contributions of each CYP isoenzyme to the metabolism of 25E-NBOMe are limited, research on the broader NBOMe class provides significant insights. The major CYP isoenzymes identified as being involved in the metabolism of NBOMe compounds are CYP1A2, CYP3A4, CYP2B6, CYP2C9, CYP2C19, and CYP2D6. frontiersin.orgacs.org These enzymes are responsible for the various oxidative reactions that characterize the initial breakdown of these molecules. frontiersin.org For instance, studies on the related compound 25I-NBOMe have shown that CYP3A4 is significantly involved in its metabolism, while CYP2C9 and CYP2C19 also play a role. researchgate.netresearchgate.net Given the structural similarities across the NBOMe series, it is highly probable that a similar combination of CYP enzymes is responsible for the biotransformation of 25E-NBOMe.

The major metabolic pathways for NBOMe compounds, which are applicable to 25E-NBOMe, are O-demethylation and hydroxylation. acs.orgoup.com These reactions increase the polarity of the parent compound, facilitating its subsequent conjugation in Phase II metabolism and eventual excretion from the body. The formation of the corresponding 2,5-dimethoxyphenethylamine (2C-X) metabolite is a common feature for all investigated NBOMes, indicating that N-dealkylation is a significant pathway. researchgate.net

Table 1: Key Research Findings on the Role of CYP450 in 25E-NBOMe Biotransformation

| Research Focus | Key Findings | Citations |

| In Vitro Metabolism of 25E-NBOMe | Incubation of 25E-NBOMe with pooled human liver microsomes (pHLM) resulted in the identification of 26 Phase I metabolites. | researchgate.net |

| Primary Biotransformation Pathways | The main metabolic reactions include oxidative O-demethylation, oxidative N-dealkylation (also combined with hydroxylation), and oxidative di-O-demethylation. | researchgate.net |

| General CYP Involvement in NBOMe Metabolism | The major cytochrome P450 isoenzymes implicated in the metabolism of the NBOMe class are CYP1A2, CYP3A4, CYP2B6, CYP2C9, CYP2C19, and CYP2D6. | frontiersin.orgacs.org |

| Common Metabolites | A common metabolic step for NBOMe compounds is the formation of the corresponding 2,5-dimethoxyphenethylamine (2C-X) metabolite. | researchgate.net |

Table 2: Major Metabolic Reactions of NBOMe Compounds Mediated by CYP450 Enzymes

| Metabolic Reaction | Description | Implicated CYP Isoforms (General for NBOMe Class) |

| Oxidative O-Demethylation | Removal of a methyl group from one of the methoxy substituents on the phenethylamine ring system. | CYP2C9, CYP2C19 researchgate.netdoi.org |

| Hydroxylation | Addition of a hydroxyl group to the aromatic rings or alkyl side chains. | CYP1A2, CYP3A4 researchgate.net |

| Oxidative N-Dealkylation | Cleavage of the N-benzyl group, often leading to the formation of the corresponding 2C-phenethylamine analog. | CYP3A4 researchgate.netdoi.org |

| Oxidative Di-O-Demethylation | Removal of two methyl groups from the methoxy substituents. | researchgate.net |

It is important to note that while the general roles of CYP enzymes in NBOMe metabolism are established, the specific affinity and turnover rates (Km and Vmax) for each enzyme with respect to 25E-NBOMe have not been fully characterized in dedicated studies. Such data would be invaluable for a more precise understanding of its pharmacokinetic profile and potential for drug-drug interactions.

Analytical Methodologies for the Detection and Characterization of 25e-nbome Hydrochloride

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in forensic analysis, providing the separation and subsequent identification of individual components within a mixture. For a compound like 25E-NBOMe, these techniques are often coupled with mass spectrometry to provide definitive structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-pressure variant, ultra-performance liquid chromatography (UPLC-MS/MS), are the most frequently reported and robust methods for the quantification of 25E-NBOMe in biological samples. europeanreview.org These techniques offer high sensitivity and selectivity, which are essential due to the low concentrations typically found in physiological specimens. researchgate.net

Researchers have developed and validated methods for the simultaneous determination of 25E-NBOMe alongside other NBOMe derivatives in matrices such as human plasma and whole blood. researchgate.nethanyang.ac.kr A common sample preparation procedure involves solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix. europeanreview.orghanyang.ac.kr Chromatographic separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and water, both containing formic acid to facilitate protonation. hanyang.ac.kr

Detection is performed in positive ion mode using multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. hanyang.ac.kr For 25E-NBOMe, the protonated molecular ion [M+H]⁺ is observed at m/z 330.2. acs.org Common product ions generated during collision-induced dissociation include fragments at m/z 121.1 and 91.1. acs.org Validated methods demonstrate good linearity, with calibration ranges often spanning from 1 to 100 ng/mL. hanyang.ac.kr These assays show high accuracy and precision, with intra- and inter-day variations typically below 15%. hanyang.ac.kr The limits of quantification (LOQ) can be as low as 0.01 to 0.02 ng/mL, highlighting the sensitivity of UPLC-MS/MS. researchgate.net

Table 1: LC-MS/MS Parameters for 25E-NBOMe Analysis

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | hanyang.ac.kr |

| Chromatography | C18 column, gradient elution with acetonitrile/water (0.1% formic acid) | hanyang.ac.kr |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Precursor Ion (m/z) | 330.2 | acs.org |

| Product Ions (m/z) | 121.1, 91.1 | acs.org |

| Linearity Range | 1-100 ng/mL | hanyang.ac.kr |

| Limit of Quantification (LOQ) | 0.01-0.02 ng/mL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of psychoactive substances. A validated GC-MS method has been established for the simultaneous quantification of 23 new psychoactive substances, including 25E-NBOMe, in blood and urine. researchgate.netnih.gov This method typically requires a sample preparation step involving solid-phase extraction followed by derivatization to increase the volatility and thermal stability of the analyte. researchgate.netnih.gov

For analysis, a non-polar column like a DB-1 MS is often used. swgdrug.org The oven temperature is programmed to ramp from an initial temperature (e.g., 90°C) to a final temperature (e.g., 300°C) to ensure the separation of all compounds in the mixture. swgdrug.org The mass spectrometer scans a wide mass range (e.g., 34-550 amu) to detect the characteristic fragments of the derivatized 25E-NBOMe. swgdrug.org Under specific GC conditions, 25E-NBOMe has a reported retention time of 15.891 minutes. swgdrug.org It is important to note that related compounds, such as the NBOH series, have shown instability during GC-MS analysis, degrading to their corresponding 2C analogs. cfsre.org This highlights the necessity for careful method validation to avoid misidentification. cfsre.org

Table 2: GC-MS Parameters for 25E-NBOMe Analysis

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) and derivatization | researchgate.netnih.gov |

| Column | DB-1 MS (30m x 0.25mm x 0.25µm) or equivalent | swgdrug.org |

| Injector Temperature | 280°C | swgdrug.org |

| Oven Program | 90°C (2 min), then ramp to 300°C at 14°C/min, hold for 10 min | swgdrug.org |

| Carrier Gas | Helium at 1 mL/min | swgdrug.org |

| Mass Scan Range | 34-550 amu | swgdrug.org |

| Retention Time | 15.891 minutes | swgdrug.org |

High-Performance Liquid Chromatography with Advanced Detection (e.g., DAD, Amperometric Detection)

High-performance liquid chromatography (HPLC) can be paired with detectors other than mass spectrometers, such as diode-array detectors (DAD) and amperometric detectors (AD). These methods can be advantageous for routine analysis in forensic laboratories. researchgate.net A study comparing HPLC-DAD and HPLC-AD for the simultaneous quantification of four halide-substituted NBOMe derivatives demonstrated the utility of these techniques. nih.govacs.org

Using a C18 column, the separation is based on the polarity of the derivatives, with elution order depending on the halogen substituent. nih.govacs.org For DAD, a detection wavelength of 205 nm is typically used. nih.gov Amperometric detection involves applying a potential (e.g., +1.0 V) and measuring the resulting current from the oxidation of the analyte. nih.govacs.org This electrochemical detection can offer high sensitivity. rsc.orgrsc.org While this specific study did not include 25E-NBOMe, the methodology is directly transferable and provides a framework for its analysis. The validation of such methods typically shows high determination coefficients (>0.99) and good precision. researchgate.net

Table 3: HPLC-DAD/AD Parameters for NBOMe Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | ACE C18-AR (150 × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | 5 mM Ammonium Formate + 100 mM KCl (pH 7.0) : Acetonitrile (70:30 v/v) | nih.gov |

| Flow Rate | 2.5 mL/min | nih.gov |

| Column Temperature | 60°C | nih.gov |

| DAD Wavelength | 205 nm | nih.gov |

| Amperometric Potential | +1.0 V vs Ag/AgCl | nih.gov |

Direct Spectrometric and Spectroscopic Approaches

Direct analysis techniques can provide rapid screening and structural elucidation without the need for extensive sample preparation and chromatographic separation.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid, direct analysis of samples in their native state with minimal preparation. nih.gov It has been successfully used to screen for NBOMe derivatives on blotter papers. nih.gov The sample is placed directly into the DART helium gas stream, which ionizes the analytes that are then introduced into the mass spectrometer. nih.gov

For NBOMe compounds, DART-MS typically produces protonated molecules [M+H]⁺. nih.gov By adjusting the instrument parameters, such as the voltage on Orifice 1, in-source collision-induced dissociation can be induced to generate characteristic product ions for structural confirmation. nih.gov This method is particularly useful for high-throughput screening of seized materials, allowing for the rapid identification of the major components. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthetic compounds. It provides detailed information about the chemical environment of atoms within a molecule. For 25E-NBOMe hydrochloride, ¹H NMR spectra are acquired by dissolving the analyte in a deuterated solvent like deuterochloroform (CDCl₃). swgdrug.org

The resulting spectrum shows characteristic signals that can be used for identification. Key features in the ¹H NMR spectrum of NBOMe derivatives include the aromatic region, which contains signals for the protons on the two phenyl rings; the methoxy region with three distinct singlets; and the aliphatic region showing multiplets for the ethylene bridge and a characteristic signal for the benzyl CH₂ group. researchgate.net These spectral fingerprints allow for the differentiation of 25E-NBOMe from its positional isomers and other related compounds. researchgate.net

Table 4: NMR Spectroscopy Parameters for 25E-NBOMe (HCl) Analysis

| Parameter | Description | Reference |

|---|---|---|

| Instrument | 400 MHz NMR spectrometer | swgdrug.org |

| Sample Preparation | ~10 mg/mL in deuterochloroform (CDCl₃) with TMS | swgdrug.org |

| Pulse Angle | 90° | swgdrug.org |

| Delay Between Pulses | 45 seconds | swgdrug.org |

| Number of Scans | 8 | swgdrug.org |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, serves as a valuable tool for the characterization of 25E-NBOMe hydrochloride. This non-destructive technique provides a molecular fingerprint of the compound, allowing for its identification and differentiation from structurally similar analogues. southernforensic.orgresearchgate.net

Research efforts have utilized specific instrumental parameters to acquire high-quality spectra. For instance, analyses have been performed on instruments equipped with a single bounce diamond ATR accessory, with parameters set to a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans. southernforensic.orgswgdrug.org The application of advanced data processing techniques, such as Convolutional Neural Networks (CNNs), to ATR-FTIR spectra has also been explored to automate the identification of hallucinogenic amphetamines, including 25E-NBOMe HCl. matec-conferences.org

Table 1: Instrumental Parameters for FTIR Analysis of 25E-NBOMe HCl

| Parameter | Value | Source |

|---|---|---|

| Technique | Attenuated Total Reflectance (ATR) | southernforensic.orgswgdrug.org |

| Resolution | 4 cm⁻¹ | southernforensic.orgswgdrug.org |

| Scans/Sample | 16-32 | southernforensic.orgswgdrug.org |

| Aperture | 150 | southernforensic.orgswgdrug.org |

| Characteristic Bands | Secondary amine HCl (2500-3000 cm⁻¹) | southernforensic.org |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) mass spectrometry (MS), frequently coupled with liquid chromatography (LC), is a cornerstone for the sensitive detection and structural elucidation of 25E-NBOMe and its metabolites. doi.orgnih.gov This soft ionization technique is particularly well-suited for analyzing the compound in complex biological matrices. LC-ESI-MS/MS methods operating in positive ionization mode are commonly validated for the quantification of NBOMe analogues. oup.comresearchgate.net

Studies on the in vitro metabolism of 25E-NBOMe using human liver microsomes (pHLM) have identified numerous phase I metabolites through analysis with LC-high resolution-tandem mass spectrometry (LC-HR-MS/MS). nih.gov The primary metabolic pathways observed include oxidative deamination, oxidative N-dealkylation (also in combination with hydroxylation), oxidative O-demethylation, and mono- and dihydroxylation. nih.gov A significant finding was the detection of oxidative di-O-demethylation specific to 25E-NBOMe and the corresponding 2C-E metabolite. nih.gov

The fragmentation patterns of NBOMe compounds under ESI provide key structural information. Common product ions are generated from the cleavage of the N-benzyl group and other characteristic fragmentations of the phenethylamine core. For related NBOMe compounds, precursor ions and specific product ions have been identified, which are essential for developing selective multiple-reaction monitoring (MRM) methods for quantification. oup.comnih.gov

Table 2: Key Metabolic Reactions for 25E-NBOMe Identified via LC-MS/MS

| Metabolic Reaction | Description | Source |

|---|---|---|

| Oxidative Deamination | Removal of an amine group. | nih.gov |

| Oxidative N-dealkylation | Removal of the N-benzyl group. | nih.gov |

| Oxidative O-demethylation | Removal of a methyl group from a methoxy ether. | nih.gov |

| Mono- and Dihydroxylation | Addition of one or two hydroxyl groups. | nih.gov |

| Oxidative di-O-demethylation | Removal of two methyl groups from methoxy ethers. | nih.gov |

Electrochemical Methods for Analytical Determination (e.g., Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have emerged as rapid and sensitive techniques for the analytical determination of NBOMe compounds. nih.govsemanticscholar.org These methods rely on the electrochemical oxidation of the phenethylamine structure at specific potentials on the surface of a working electrode. nih.govacs.org

While studies specifically detailing the voltammetric behavior of 25E-NBOMe are limited, extensive research on close structural analogues provides a strong basis for its electrochemical detection. For various NBOMe derivatives, cyclic voltammograms typically show two irreversible oxidation peaks at positive potentials. nih.govacs.org For example, using screen-printed carbon electrodes (SPEs) in a Britton-Robinson buffer (pH 7.0), 25C-NBOMe and 25B-NBOMe exhibit their first oxidation peaks (Eₚ₁) at approximately +0.817 V and +0.829 V, respectively. nih.govacs.org

Different electrode materials, including glassy carbon, boron-doped diamond, and screen-printed graphite electrodes, have been successfully employed for the voltammetric analysis of NBOMes. nih.govsemanticscholar.org SWV, in particular, has been used to develop screening methods with low detection limits (less than 0.1 µmol L⁻¹) and high precision. semanticscholar.org These electrochemical techniques offer a cost-effective and rapid alternative to chromatographic methods, making them suitable for on-site or preliminary screening of seized samples. semanticscholar.orgresearchgate.net

Table 3: Oxidation Peak Potentials for Various NBOMe Analogues via Cyclic Voltammetry

| Compound | First Oxidation Peak (Eₚ₁ vs Ag/AgCl) | Second Oxidation Peak (Eₚ₂ vs Ag/AgCl) | Source |

|---|---|---|---|

| 25F-NBOMe | ~ +0.815 V | ~ +0.996 V | nih.gov |

| 25C-NBOMe | ~ +0.817 V | ~ +1.027 V | nih.gov |

| 25B-NBOMe | ~ +0.829 V | ~ +1.031 V | nih.gov |

Development and Validation of Analytical Reference Standards for 25E-NBOMe (hydrochloride)

The development and availability of high-purity, certified analytical reference standards for 25E-NBOMe hydrochloride are fundamental to ensuring the accuracy and reliability of all analytical methods. lgcstandards.comlgcstandards.com These standards are indispensable for the validation of qualitative and quantitative procedures, the preparation of calibrators and quality control samples, and for confirming the identity of the compound in forensic casework. oup.comacs.org

Several chemical suppliers and manufacturers produce and distribute 25E-NBOMe hydrochloride as an analytical reference material or certified reference material (CRM). lgcstandards.comesslabshop.comcaymanchem.com These products are typically characterized by a suite of analytical techniques, including NMR, MS, and chromatography, to confirm their chemical structure and purity (often ≥98%). swgdrug.orgcaymanchem.com The availability of these standards in various formats, such as a crystalline solid or a solution in methanol, provides flexibility for different laboratory applications. lgcstandards.comzeptometrix.comzeptometrix.com

The validation of analytical methods using these standards is performed according to international guidelines, such as those from the International Conference on Harmonisation (ICH). acs.org Method validation encompasses the evaluation of parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability. oup.comresearchgate.net The use of well-characterized reference standards ensures that analytical results are legally and scientifically defensible. scielo.br

Table 4: Commercial Availability of 25E-NBOMe (hydrochloride) Reference Standards

| Supplier | Product Form | Purity/Concentration | CAS Number | Source(s) |

|---|---|---|---|---|

| LGC Standards | Crystalline Solid | Certified Reference Material | 1539266-39-1 | lgcstandards.comlgcstandards.com |

| Cayman Chemical | Crystalline Solid | ≥98% | 1539266-39-1 | caymanchem.com |

Advanced Research Applications and Future Directions for 25e-nbome Hydrochloride Studies

Development of Radiolabeled 25E-NBOMe (hydrochloride) Analogs as Receptor Probes (e.g., PET Tracers)

The development of radiolabeled analogs of potent and selective receptor ligands is crucial for in vivo imaging techniques like Positron Emission Tomography (PET). PET allows for the non-invasive study of receptor distribution and density in the living brain, providing invaluable insights into various neurological and psychiatric conditions.

While direct radiolabeling of 25E-NBOMe for PET has not been extensively reported, the broader NBOMe family has been a significant focus for developing 5-HT2A receptor PET tracers. For instance, the carbon-11 labeled version of 25I-NBOMe, known as [¹¹C]Cimbi-5, has been successfully synthesized and validated for PET imaging. wikipedia.org This makes it the first full agonist PET radioligand for the 5-HT2A receptor, offering a more functional marker of these receptors, particularly in their high-affinity state. wikipedia.org Similarly, [¹¹C]25C-NBOMe has been investigated as a potential ligand for mapping 5-HT2A receptor distribution. europeanreview.org Another analog, 25B-NBOMe (also known as Cimbi-36), has been developed as a PET tracer and used to visualize and quantify 5-HT2A receptors in the human brain. researchgate.net

These studies with structurally related NBOMe compounds provide a strong rationale for the development of a radiolabeled 25E-NBOMe analog. The ethyl group at the 4-position of the phenethylamine ring in 25E-NBOMe could be labeled with carbon-11 or fluorine-18, common isotopes used in PET. A successful radiotracer based on 25E-NBOMe would enable researchers to:

Map 5-HT2A Receptor Density: Accurately map the distribution and density of 5-HT2A receptors in different brain regions.

Investigate Receptor Occupancy: Study how therapeutic drugs or other substances occupy and interact with 5-HT2A receptors in real-time.

Explore Disease Pathophysiology: Investigate the role of 5-HT2A receptors in psychiatric and neurological disorders where their dysregulation is implicated.

Future research in this area would involve the synthesis of a suitable precursor for radiolabeling, optimization of the radiolabeling procedure, and thorough in vitro and in vivo evaluation of the resulting radiotracer to ensure its specificity, selectivity, and appropriate pharmacokinetic properties for PET imaging.

In Vitro Methodologies for Investigating Receptor Pharmacology

In vitro assays are fundamental for characterizing the pharmacological profile of compounds like 25E-NBOMe. These techniques allow for a detailed examination of a compound's interaction with specific receptors and its functional consequences in a controlled laboratory setting.

Binding Assays:

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a tissue or cell preparation containing the receptor. The test compound, such as 25E-NBOMe, is then added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the inhibition constant (Ki) can be calculated.

Studies on NBOMe compounds have demonstrated their high affinity for the 5-HT2A receptor. For example, 25I-NBOMe has shown Ki values ranging from 0.044 to 0.6 nM for the human 5-HT2A receptor. wikipedia.org While specific Ki values for 25E-NBOMe are not as widely reported, it is expected to have a similarly high affinity based on the pharmacology of the NBOMe series.

Functional Assays:

Functional assays measure the cellular response following receptor activation by an agonist. These assays are crucial for determining a compound's potency (the concentration required to produce a given effect) and efficacy (the maximum effect it can produce).

Common functional assays for 5-HT2A receptor agonists include:

Calcium Mobilization Assays: Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, leads to an increase in intracellular calcium levels. This can be measured using calcium-sensitive fluorescent dyes in cells engineered to express the 5-HT2A receptor. NBOMes have been shown to be potent agonists in such assays. nih.gov

Phosphoinositide (PI) Hydrolysis Assays: Another downstream effect of 5-HT2A receptor activation is the hydrolysis of phosphoinositides. Measuring the accumulation of inositol phosphates provides a quantitative measure of receptor activation. acs.org

Split-Nanoluciferase Assays: This newer technology assesses the recruitment of cytosolic proteins, like β-arrestin2, to the receptor upon activation. nih.govnih.govtusnovics.pl One part of a luciferase enzyme is attached to the receptor and the other to the signaling protein. Upon receptor activation and protein recruitment, the luciferase fragments come together and produce a measurable light signal. tusnovics.pl

Studies have shown that 25E-NBOMe and other NBOMe analogs are potent full agonists at the 5-HT2A receptor. nih.govwikipedia.org For instance, one study reported that 25E-NBOMe demonstrated strong affinity and full efficacy at 5-HT2A and 5-HT2C receptors. nih.gov

In Vitro Assay Data for NBOMe Compounds

| Compound | Assay Type | Receptor | Potency (EC50) | Efficacy |

| 25E-NBOMe | Functional | 5-HT2A | Subnanomolar to low nanomolar acs.org | Full Agonist nih.gov |

| 25I-NBOMe | Functional | 5-HT2A | 0.76 to 240 nM wikipedia.org | Full Agonist wikipedia.org |

| 25C-NBOMe | Functional | 5-HT2A | Not specified | Partial Agonist europeanreview.org |

Computational Chemistry and Molecular Modeling of 25E-NBOMe (hydrochloride) Receptor Interactions

Computational chemistry and molecular modeling provide powerful tools to visualize and understand the interactions between a ligand like 25E-NBOMe and its receptor at the atomic level. These methods can predict binding modes, identify key amino acid residues involved in the interaction, and help explain the structure-activity relationships observed in experimental studies.

Homology Modeling:

Since the crystal structure of the 5-HT2A receptor bound to an agonist was not always available, early computational studies often relied on homology models. These models are built using the known crystal structure of a related protein (a template) to predict the three-dimensional structure of the target receptor.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Docking studies with various NBOMe compounds, including positional isomers of 25H-NBOMe, have been performed on models of the 5-HT2A receptor. nih.govacs.orgscholarsresearchlibrary.com

These studies have revealed several key interactions:

A salt bridge between the protonated nitrogen atom of the phenethylamine moiety and the highly conserved aspartate residue D155 in transmembrane helix 3 (TM3) is critical for receptor interaction. nih.govacs.org

The N-benzyl moiety, a defining feature of the NBOMe class, plays a crucial role in enhancing affinity. The methoxy group on the N-benzyl ring can form a hydrogen bond with serine residue S159. nih.govacs.org

Hydrophobic interactions with residues such as S159, W336, and S373 further stabilize the ligand in the binding pocket. nih.govacs.org

Molecular Dynamics (MD) Simulations:

MD simulations can provide a more dynamic picture of the ligand-receptor complex over time. These simulations can help to assess the stability of the docked pose and identify conformational changes in the receptor upon ligand binding.

Synthesis and Characterization of Novel Structural Analogs for Pharmacological Probing

The synthesis and characterization of novel structural analogs of 25E-NBOMe are essential for probing the structure-activity relationships (SAR) of the NBOMe class of compounds. By systematically modifying the chemical structure of 25E-NBOMe and evaluating the pharmacological properties of the resulting analogs, researchers can gain a deeper understanding of the molecular determinants of 5-HT2A receptor affinity and efficacy.

The synthesis of NBOMe compounds typically involves the reductive amination of the corresponding 2C-X phenethylamine with 2-methoxybenzaldehyde. ljmu.ac.uk For 25E-NBOMe, the starting material would be 2C-E.

Potential modifications to the 25E-NBOMe scaffold for SAR studies could include:

Altering the 4-position substituent: Replacing the ethyl group with other alkyl groups of varying size and branching (e.g., methyl, propyl, isopropyl) could provide insights into the steric and electronic requirements of the binding pocket at this position. researchgate.net

Modifying the N-benzyl ring: Changing the position or nature of the substituent on the N-benzyl ring could further elucidate its role in receptor binding.

Introducing conformational constraints: Synthesizing conformationally restricted analogs could help to identify the bioactive conformation of 25E-NBOMe at the 5-HT2A receptor. researchgate.net

The synthesized analogs would then be subjected to the in vitro binding and functional assays described in section 6.2 to determine their affinity, potency, and efficacy at the 5-HT2A receptor and other relevant targets. This systematic approach would contribute to a more comprehensive understanding of the SAR of NBOMe compounds and could guide the design of novel ligands with specific pharmacological profiles.

Emerging Analytical Strategies for Detection of 25E-NBOMe (hydrochloride) and its Metabolites

The development of sensitive and specific analytical methods for the detection of 25E-NBOMe and its metabolites in biological samples is crucial for both forensic toxicology and clinical settings.

Established Analytical Techniques:

The most commonly used techniques for the analysis of NBOMe compounds are based on chromatography coupled with mass spectrometry. europeanreview.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of NBOMe compounds in various biological matrices, including blood, urine, and hair. europeanreview.orgacs.orgoup.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the identification of NBOMe compounds, often after a derivatization step to improve their volatility. europeanreview.orgsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy, which is useful for the identification of unknown metabolites and for screening purposes. europeanreview.orgnih.gov

Metabolism Studies:

Understanding the metabolism of 25E-NBOMe is essential for identifying reliable biomarkers of its use. In vitro metabolism studies using human liver microsomes have shown that NBOMe compounds undergo several biotransformations, including: doi.org

O-demethylation

Hydroxylation

Dehydrogenation

N-dealkylation

Glucuronidation

A study on the in vitro metabolism of 25E-NBOH, a closely related analog, identified several phase I and phase II metabolites. nih.govdoi.org The major metabolites of 25E-NBOH were found to be monohydroxylated and dehydrogenated products. doi.org It is likely that 25E-NBOMe follows similar metabolic pathways. Identifying the major and most stable metabolites of 25E-NBOMe is a key area for future research, as these metabolites could serve as long-term biomarkers of exposure.

Emerging Analytical Approaches:

Molecular Networking: This is a powerful data analysis strategy used with MS-based techniques to visualize and organize large datasets. It can help to identify known compounds and tentatively identify new, unknown analogs and metabolites based on their structural similarity. acs.org

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been developed as a rapid and cost-effective method for the qualitative and quantitative analysis of NBOMe compounds in seized blotter papers. semanticscholar.org

Electrochemical Detection: High-performance liquid chromatography with amperometric detection (HPLC-AD) has been explored as a sensitive method for the determination of NBOMe derivatives. acs.org

Future analytical research should focus on the development of rapid, sensitive, and comprehensive screening methods that can detect 25E-NBOMe and a wide range of its metabolites in complex biological matrices. The synthesis of certified reference standards for the major metabolites is also crucial for the validation of these analytical methods.

Q & A

Q. What are the key physicochemical properties of 25E-NBOMe (hydrochloride), and how do they influence experimental design?

25E-NBOMe (hydrochloride) has a molecular formula of C₂₀H₂₈ClNO₃ and a molecular weight of 365.89 g/mol . While data on solubility, melting point, and stability are limited, its hydrochloride salt form suggests moderate water solubility, which is critical for preparing stock solutions in polar solvents like methanol or water. Researchers should use certified reference materials (e.g., 1.0 mg/mL in methanol) for calibration in analytical methods . Stability testing under varying temperatures (−20°C to room temperature) and pH conditions is recommended to ensure integrity during storage .

Q. How can 25E-NBOMe (hydrochloride) be reliably detected and quantified in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC-MS) are gold-standard methods. For urine or blood samples, solid-phase extraction (SPE) is advised to isolate the compound from matrix interferences. Certified reference solutions (e.g., 10 mM in methanol) enable precise calibration curves, with detection limits as low as 0.5 ng/mL in urine . High-resolution mass spectrometry (HRMS) further aids in distinguishing 25E-NBOMe from structural analogs (e.g., 25D-NBOMe) via accurate mass measurements (e.g., m/z 315.183 for the free base) .

Q. What synthetic routes are reported for 25E-NBOMe (hydrochloride)?

The compound is synthesized via N-benzylation of a phenethylamine precursor. A typical protocol involves reacting 4-ethyl-2,5-dimethoxyphenethylamine with 2-methoxybenzyl chloride under basic conditions, followed by hydrochloric acid salt formation . Purity (>98%) is validated using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Researchers must monitor for byproducts like unreacted precursors or N-oxide derivatives, which can confound pharmacological assays .

Advanced Research Questions

Q. What are the primary metabolic pathways of 25E-NBOMe (hydrochloride), and how do they impact toxicity studies?

In vitro metabolism studies using human liver microsomes (pHLM) and microbial models (e.g., C. elegans) reveal phase I metabolites generated via:

- Oxidative O-demethylation (major pathway, yielding hydroxylated derivatives).

- N-dealkylation (cleavage of the methoxybenzyl group).

- Hydroxylation (mono- and dihydroxylated metabolites).

- N-oxide and hydroxylamine formation (novel metabolites unique to NBOMe analogs) .

Over 26 phase I metabolites have been identified, with microbial models reproducing human metabolic pathways, enabling scalable toxicity screening . Researchers should prioritize metabolites like hydroxylamines (e.g., E12, E13) for in vivo toxicity assays due to their potential reactivity .

Q. How does 25E-NBOMe (hydrochloride) interact with serotonin receptors, and what are the implications for neuropharmacological studies?

25E-NBOMe exhibits subnanomolar affinity for 5-HT₂A receptors (Ki < 1 nM), acting as a high-potency agonist . It also shows moderate activity at 5-HT₂C and 5-HT₂B receptors (Ki ~10–100 nM), but negligible affinity for dopamine (DAT) or norepinephrine (NET) transporters . Functional assays (e.g., calcium flux) confirm its efficacy in inducing receptor signaling, which correlates with hallucinogenic effects . Researchers must account for off-target receptor interactions when designing behavioral assays, as 5-HT₂B agonism may contribute to cardiotoxicity .

Q. How can contradictory data on NBOMe compound stability be resolved in analytical workflows?

Discrepancies in reported metabolite profiles or degradation products often arise from:

- Solvent choice : Methanol stabilizes the free base, while aqueous solutions may accelerate hydrolysis.

- Storage conditions : Long-term storage at −20°C preserves integrity, whereas repeated freeze-thaw cycles degrade the compound .

- Analytical thresholds : Low-abundance metabolites (e.g., N-oxides) require HRMS for detection .

Cross-validation using multiple models (e.g., pHLM + microbial) and isotopic labeling can clarify metabolic stability .

Q. What in silico tools are effective for predicting 25E-NBOMe (hydrochloride) metabolism and receptor binding?

Software like Meteor Nexus predicts phase I/II metabolites with >80% accuracy when benchmarked against in vitro data . Molecular docking (e.g., AutoDock Vina) models 5-HT₂A receptor interactions, highlighting key residues (e.g., Asp155) for ligand binding . However, in silico predictions must be validated experimentally due to structural nuances in NBOMe analogs .

Methodological Recommendations

- Metabolite Identification : Use LC-HR-MS/MS with collision-induced dissociation (CID) to fragment ions and match spectral libraries .

- Receptor Assays : Combine radioligand binding (³H-ketanserin for 5-HT₂A) with functional assays (calcium imaging) .

- Stability Testing : Conduct accelerated degradation studies under UV light and varying pH to identify labile functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.